molecular formula C21H27NO6 B11160799 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11160799
M. Wt: 389.4 g/mol
InChI Key: QWTOCYKCNRKJNE-XCLFUZPHSA-N
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Description

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a chromen-2-one (coumarin) core structure

Preparation Methods

The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the esterification of 4-butyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of smart materials and photoactive derivatives

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives, such as:

The uniqueness of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID lies in its specific structure, which combines the chromen-2-one core with butyl, acetamido, and pentanoic acid moieties, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S,3R)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-6-7-14-10-19(24)28-17-11-15(8-9-16(14)17)27-12-18(23)22-20(21(25)26)13(3)5-2/h8-11,13,20H,4-7,12H2,1-3H3,(H,22,23)(H,25,26)/t13-,20+/m1/s1

InChI Key

QWTOCYKCNRKJNE-XCLFUZPHSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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